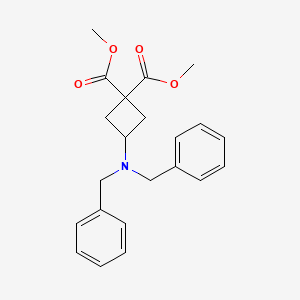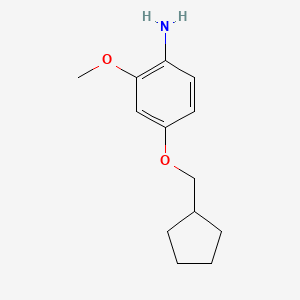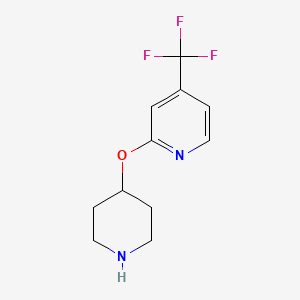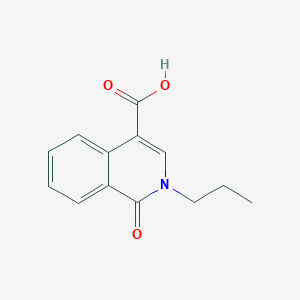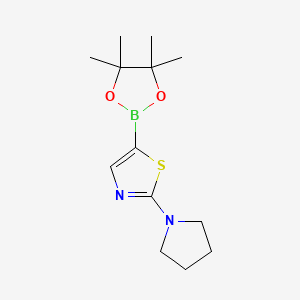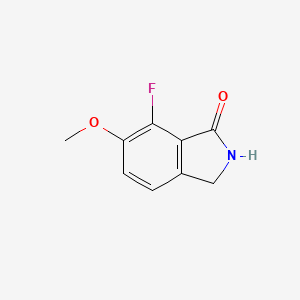
7-Fluoro-6-méthoxyisoindolin-1-one
Vue d'ensemble
Description
7-Fluoro-6-methoxyisoindolin-1-one is a useful research compound. Its molecular formula is C9H8FNO2 and its molecular weight is 181.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Fluoro-6-methoxyisoindolin-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Fluoro-6-methoxyisoindolin-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse Pharmaceutique
Les dérivés d'isoindoline-1,3-dione ont suscité un intérêt considérable pour leur utilisation potentielle dans la synthèse pharmaceutique . Ils ont montré des résultats prometteurs dans le développement d'agents thérapeutiques .
Herbicides
Ces composés ont été utilisés dans le développement d'herbicides . Leur structure chimique unique leur permet d'interagir avec la biologie des plantes de manière à inhiber la croissance ou la reproduction .
Colorants et Teintures
Les dérivés d'isoindoline-1,3-dione ont des applications dans la production de colorants et de teintures . Leur nature aromatique et leur capacité à former des structures complexes les rendent adaptés à la création d'une large gamme de couleurs .
Additifs Polymères
Ces composés ont été utilisés comme additifs dans les polymères . Ils peuvent améliorer les propriétés des polymères, telles que la durabilité, la flexibilité et la résistance aux facteurs environnementaux .
Synthèse Organique
Les dérivés d'isoindoline-1,3-dione jouent un rôle crucial dans la synthèse organique . Ils peuvent servir de blocs de construction dans la synthèse de composés organiques complexes .
Matériaux Photochromes
Ces composés ont trouvé des applications dans la création de matériaux photochromes . Ce sont des matériaux qui changent de couleur en réponse à la lumière, ce qui a des applications dans diverses industries, y compris l'optique et l'électronique .
Mécanisme D'action
Target of Action
The primary target of 7-Fluoro-6-methoxyisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and is a promising target in the discovery of anti-breast cancer drugs .
Mode of Action
7-Fluoro-6-methoxyisoindolin-1-one interacts with CDK7 through conventional hydrogen bonding interactions with active amino acid residues . This interaction results in high binding affinity, which is a key factor in its anti-cancer activity .
Biochemical Pathways
The compound affects the biochemical pathways associated with cell cycle regulation. By inhibiting CDK7, it disrupts the normal cell cycle, thereby inhibiting the proliferation of cancer cells .
Result of Action
The molecular effect of 7-Fluoro-6-methoxyisoindolin-1-one’s action is the inhibition of CDK7, which leads to disruption of the cell cycle . On a cellular level, this results in the inhibition of cancer cell proliferation .
Analyse Biochimique
Biochemical Properties
7-Fluoro-6-methoxyisoindolin-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved.
Cellular Effects
The effects of 7-Fluoro-6-methoxyisoindolin-1-one on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, 7-Fluoro-6-methoxyisoindolin-1-one can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular homeostasis.
Molecular Mechanism
At the molecular level, 7-Fluoro-6-methoxyisoindolin-1-one exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The stability and degradation of 7-Fluoro-6-methoxyisoindolin-1-one over time are critical factors in its biochemical applications. In laboratory settings, it has been observed that this compound remains stable under controlled conditions for extended periods . Its long-term effects on cellular function can vary, with some studies indicating potential degradation products that may influence cellular processes differently over time.
Dosage Effects in Animal Models
The effects of 7-Fluoro-6-methoxyisoindolin-1-one vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been reported. These threshold effects highlight the importance of dosage optimization in preclinical studies to ensure safety and efficacy.
Metabolic Pathways
7-Fluoro-6-methoxyisoindolin-1-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a pivotal role in its biotransformation . The metabolic flux and levels of metabolites can be significantly affected by the presence of this compound, leading to alterations in the overall metabolic profile of the organism.
Transport and Distribution
Within cells and tissues, 7-Fluoro-6-methoxyisoindolin-1-one is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as lipophilicity and molecular size.
Subcellular Localization
The subcellular localization of 7-Fluoro-6-methoxyisoindolin-1-one is crucial for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it can interact with various cellular components . Post-translational modifications and targeting signals play a role in directing this compound to specific organelles, thereby influencing its biochemical actions.
Propriétés
IUPAC Name |
7-fluoro-6-methoxy-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2/c1-13-6-3-2-5-4-11-9(12)7(5)8(6)10/h2-3H,4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMQYRIHNKEHPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CNC2=O)C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10729356 | |
| Record name | 7-Fluoro-6-methoxy-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10729356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007455-31-3 | |
| Record name | 7-Fluoro-6-methoxy-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10729356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



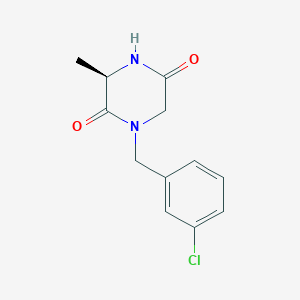
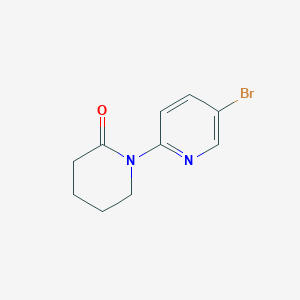

![2-Cyclopropylethyl 2-[(2-cyclopropylethyl)amino]-5-fluorobenzoate](/img/structure/B1467661.png)
![5-(tert-butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1467662.png)
![2-[1-(tert-Butoxycarbonyl)-3-piperidinyl]-4-(tert-butyl)benzoic acid](/img/structure/B1467664.png)

